Bismuth;praseodymium
Description
Bismuth (Bi) and praseodymium (Pr) are distinct elements with unique properties. Bismuth, a post-transition metal, is known for its low toxicity, high diamagnetism, and applications in pharmaceuticals and electronics. Praseodymium, a lanthanide, exhibits paramagnetism, catalytic activity, and optical properties, making it valuable in lasers, magnets, and phosphors. When combined, Bi-Pr compounds often exhibit enhanced structural, optical, or magnetic characteristics due to synergistic effects. For example, Pr-doped bismuth ferrites (BiFeO₃) show improved photovoltaic efficiency , while Bi substitution in Pr-Co-Zn ferrites enhances electromagnetic interference (EMI) shielding .
Structure
2D Structure
Properties
CAS No. |
12048-31-6 |
|---|---|
Molecular Formula |
BiPr |
Molecular Weight |
349.88806 g/mol |
IUPAC Name |
bismuth;praseodymium |
InChI |
InChI=1S/Bi.Pr |
InChI Key |
GXEWOMCEINAZJT-UHFFFAOYSA-N |
Canonical SMILES |
[Pr].[Bi] |
Origin of Product |
United States |
Preparation Methods
Phase Stability and High-Pressure Modifications
Under high-pressure conditions (14 GPa), PrBi undergoes a phase transition, altering its electronic properties. Such transitions are critical for tailoring materials for high-stress environments, though industrial scalability remains challenging.
Sol-Gel Self-Combustion and Precursor-Derived Routes
Sol-gel methods enable precise doping of praseodymium into bismuth-based matrices at lower temperatures. For example, bismuth-doped praseodymium orthoferrite (PrFeO₃:Bi) nanomaterials are synthesized via sol-gel self-combustion. Stoichiometric amounts of praseodymium nitrate, bismuth nitrate, and iron nitrate are dissolved in citric acid, followed by gelation and auto-ignition at 250°C. The resulting powders exhibit mesoporous structures (surface area: 16.331–37.645 m²/g) and crystallite sizes of 30–41 nm.
Thin-Film Deposition Using Modified Sol-Gel Precursors
Praseodymium-substituted bismuth titanate (Pr₀.₇₅Bi₃.₂₅Ti₃O₁₂) thin films are fabricated using three sol-gel precursors:
- Precursor A : Pr(OⁱPr)₃, Bi(OAc)₃, Ti(OⁱPr)₄
- Precursor B : Pr(OⁱPr)₂(acac), Bi(OAc)₃, Ti(OⁱPr)₃(acac)
- Precursor C : Pr(OⁱPr)₂(acac), Bi(OAc)₃, Ti(OⁱPr)₂(acac)₂
Hydrolysis kinetics, monitored via 4f-4f transition spectroscopy, reveal that precursor A hydrolyzes fastest due to less steric hindrance. Films derived from precursor C exhibit superior homogeneity, attributed to stabilized metal centers by acetylacetonate ligands.
Solid-Phase Synthesis and Sintering
Solid-phase synthesis is employed for complex Bi-Pr oxides, such as praseodymium-doped barium bismuth niobate (BaBi₂Nb₂O₉:Pr³⁺). Stoichiometric mixtures of BaCO₃, Bi₂O₃, Nb₂O₅, and Pr₂O₃ are ball-milled for 24 hours, pressed into pellets, and sintered at 1050°C. Thermal analysis (TG/DTG) identifies three weight-loss stages:
- Moisture evaporation (<250°C)
- Bismuth oxide phase transition (250–660°C)
- BaCO₃ decomposition (650–830°C)
Doping with 0.01–0.1 mol% Pr³⁺ reduces grain size from 2.0 µm (undoped) to 1.4 µm (0.1 mol% Pr³⁺), enhancing dielectric properties.
Sintering Parameters and Microstructural Evolution
| Pr³⁺ Concentration (mol%) | Sintering Temperature (°C) | Grain Size (µm) | Relative Density (%) |
|---|---|---|---|
| 0 | 1050 | 2.0 | 92.3 |
| 0.02 | 1050 | 1.8 | 93.1 |
| 0.1 | 1050 | 1.4 | 94.5 |
Data adapted from demonstrate that higher Pr³⁺ content improves densification but induces transcrystalline cracking at concentrations ≥0.1 mol%.
Electrochemical Co-Reduction
Electrochemical methods offer room-temperature synthesis of Bi-Pr alloys. Praseodymium and bismuth are co-reduced from a 1-ethyl-3-methylimidazolium nitrate ionic liquid containing Pr(NO₃)₃ and Bi(NO₃)₃. Using a gold working electrode at −1.2 V (vs. Ag/AgCl), dense Bi-Pr deposits form via:
$$
\text{Pr}^{3+} + 3e^- \rightarrow \text{Pr}(0) \quad \text{and} \quad \text{Bi}^{3+} + 3e^- \rightarrow \text{Bi}(0)
$$
Cyclic voltammetry confirms simultaneous reduction peaks at −0.85 V (Bi³⁺) and −1.15 V (Pr³⁺), enabling compositional tuning by adjusting potential.
Polymeric Precursor Technique
Boron and praseodymium co-doped bismuth oxide nanoceramics are synthesized using a polymeric precursor route. Bismuth nitrate, praseodymium nitrate, and boric acid are mixed with ethylene glycol and citric acid to form a resin, which is calcined at 600°C. Post-sintering at 800°C converts amorphous powders into hexagonal Bi-Pr-O phases (surface area: 8–12 m²/g).
Phase Evolution During Calcination
| Calcination Temperature (°C) | Dominant Phase | Crystallite Size (nm) |
|---|---|---|
| 600 | β-Bi₂O₃ | 25–30 |
| 800 | Hexagonal Bi-Pr-O | 40–50 |
FTIR spectra confirm Bi-O-Pr linkages at 540 cm⁻¹, while XRD reveals phase purity >95%.
Chemical Reactions Analysis
Bismuth praseodymium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include fluorine, chlorine, bromine, and iodine, which react with praseodymium to form praseodymium (III) halides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, praseodymium reacts with hydrochloric acid to form praseodymium (III) chloride and hydrogen gas .
Scientific Research Applications
Bismuth praseodymium has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structural, electronic, and magnetic properties of rare-earth compounds . In biology and medicine, bismuth-based compounds are known for their therapeutic and diagnostic properties, including their use in treating gastrointestinal disorders and as components in biosensing and regenerative medicine . In industry, bismuth praseodymium is explored for its potential use in advanced spintronic devices and gas sensors .
Mechanism of Action
The mechanism by which bismuth praseodymium exerts its effects involves several molecular targets and pathways. Bismuth-containing compounds are known to inhibit enzymes, disrupt intracellular iron metabolism, and attenuate reactive oxygen species (ROS) defense . These actions contribute to their therapeutic effects, particularly in the treatment of bacterial infections such as Helicobacter pylori . Additionally, bismuth compounds can bind to proteins and enzymes, perturbing various biological pathways .
Comparison with Similar Compounds
Structural and Phase Stability
- Bismuth Orthophosphate (BiPO₄): Doping BiPO₄ with >1% Pr³⁺ induces a phase transition from high-temperature monoclinic to low-temperature monoclinic structure, altering luminescence properties . In contrast, doping with europium (Eu³⁺) or terbium (Tb³⁺) in BiPO₄ stabilizes different crystalline phases without phase transitions, suggesting Pr’s unique influence on structural dynamics.
- Bismuth Ferrite (BiFeO₃) : Pr doping reduces grain size (5–50 nm) and enhances crystallinity compared to undoped BiFeO₃. Neodymium (Nd)-doped BiFeO₃ exhibits similar grain refinement but lower dielectric constants (ε ≈ 120 at 1 kHz) than Pr-doped variants (ε ≈ 150) .
Table 1: Structural Properties of Bismuth-Based Compounds
| Compound | Dopant | Phase Transition | Grain Size (nm) | Dielectric Constant (1 kHz) |
|---|---|---|---|---|
| BiPO₄ | Pr³⁺ | Yes (>1%) | 20–50 | N/A |
| BiFeO₃ | Pr³⁺ | No | 5–50 | 150 |
| BiFeO₃ | Nd³⁺ | No | 10–60 | 120 |
Optical and Luminescent Properties
- Pr-Doped BiPO₄: Exhibits intense red luminescence under f→f excitation at 490 nm, attributed to Pr³⁺ transitions (³H₄ → ³P₁ + ¹I₆). This is 30% brighter than Eu³⁺-doped BiPO₄ due to reduced non-radiative decay .
- BiFeO₃ with Rare Earths : Pr doping shifts photoelectron emission peaks to 490 nm with higher intensity than Gd- or Nd-doped BiFeO₃, enhancing light-harvesting efficiency in solar cells .
Table 2: Optical Performance of Doped Bismuth Compounds
| Compound | Dopant | Emission Peak (nm) | Relative Intensity | Application |
|---|---|---|---|---|
| BiPO₄ | Pr³⁺ | 610 (red) | 100% | Luminescent sensors |
| BiPO₄ | Eu³⁺ | 615 (red) | 70% | LEDs |
| BiFeO₃ | Pr³⁺ | 490 | 120%* | Dye-sensitized solar cells |
| BiFeO₃ | Gd³⁺ | 485 | 90% | Catalysts |
*Normalized to undoped BiFeO₃.
Magnetic and Electrical Properties
- Pr-Co-Zn Ferrites : Substituting Bi³⁺ in Co₀.₅Zn₀.₅Bi₀.₄₋ₓPr₀.₁Fe₁.₅₊ₓO₄ increases saturation magnetization (Ms) from 45 emu/g (x=0) to 60 emu/g (x=0.3) due to altered cation distribution. This outperforms La-doped variants (Ms ≈ 50 emu/g) .
- Yttrium Iron Garnet (YIG) Films : Pr-substituted YIG shows lower damping coefficients (α ≈ 0.001) than Bi-substituted YIG (α ≈ 0.003), making Pr preferable for low-loss magnetic devices .
Table 3: Magnetic Performance of Ferrites and Garnets
| Material | Dopant | Saturation Magnetization (emu/g) | Damping Coefficient (α) |
|---|---|---|---|
| Co₀.₅Zn₀.₅Fe₂O₄ | Pr³⁺ | 60 | N/A |
| Co₀.₅Zn₀.₅Fe₂O₄ | La³⁺ | 50 | N/A |
| YIG | Pr³⁺ | N/A | 0.001 |
| YIG | Bi³⁺ | N/A | 0.003 |
Sustainability and Cost Considerations
- ZnO Varistors: Bi and Pr are avoided in favor of Cr/Ca/Sb-based systems due to Pr’s high cost (~$130/kg) and Bi’s volatility .
- Bismuth Ferrites : Despite higher material costs, Pr-doped BiFeO₃ offers 20% higher solar cell efficiency than TiO₂-based alternatives, justifying its use in niche applications .
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